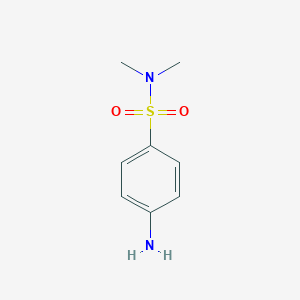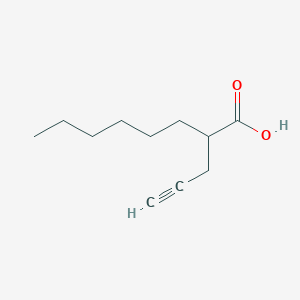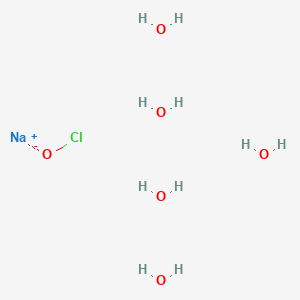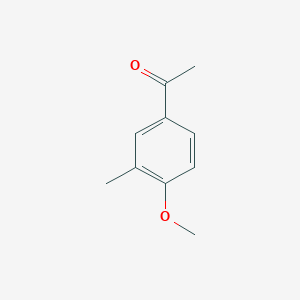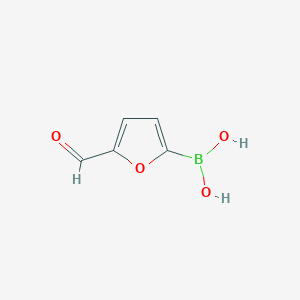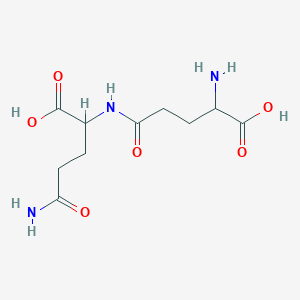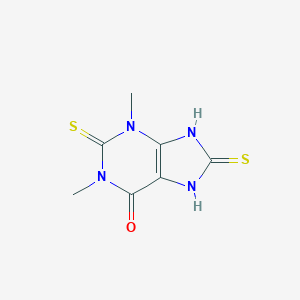
Theophylline, 8-mercapto-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-mercapto-2-thio- is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a derivative of theophylline, which is a naturally occurring compound found in tea leaves and cocoa beans. Theophylline, 8-mercapto-2-thio- has been synthesized using various methods and has been used in scientific research applications.
Mécanisme D'action
The mechanism of action of theophylline, 8-mercapto-2-thio- is not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Theophylline, 8-mercapto-2-thio- has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to have a protective effect on liver and kidney function. The compound has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline, 8-mercapto-2-thio- has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on theophylline, 8-mercapto-2-thio-. One area of research could focus on the development of new methods for synthesizing the compound. Another area of research could focus on the use of the compound as a chelating agent for heavy metals in environmental samples. Additionally, further research could be conducted on the potential use of the compound as an anti-inflammatory and anti-cancer agent.
Méthodes De Synthèse
Theophylline, 8-mercapto-2-thio- has been synthesized using different methods. One of the most commonly used methods is the reaction of theophylline with 2-chloroethanethiol in the presence of a base such as potassium carbonate. The reaction produces theophylline, 8-mercapto-2-thio- as a yellow solid. Other methods of synthesis include the reaction of theophylline with thiourea or thioacetic acid.
Applications De Recherche Scientifique
Theophylline, 8-mercapto-2-thio- has been used in various scientific research applications. It has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been studied for its potential as a chelating agent for heavy metals. The compound has been used in the development of biosensors for the detection of heavy metals in environmental samples.
Propriétés
Numéro CAS |
1784-68-5 |
|---|---|
Nom du produit |
Theophylline, 8-mercapto-2-thio- |
Formule moléculaire |
C7H8N4OS2 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
1,3-dimethyl-2,8-bis(sulfanylidene)-7,9-dihydropurin-6-one |
InChI |
InChI=1S/C7H8N4OS2/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13) |
Clé InChI |
ICPOMCAMXKYSKE-UHFFFAOYSA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)S |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=S)C)NC(=S)N2 |
Autres numéros CAS |
1784-68-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



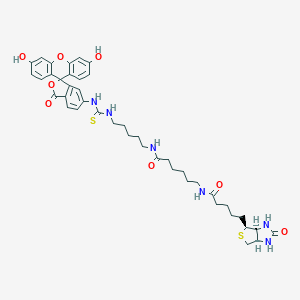
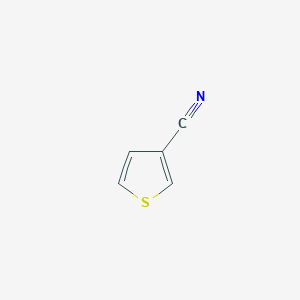
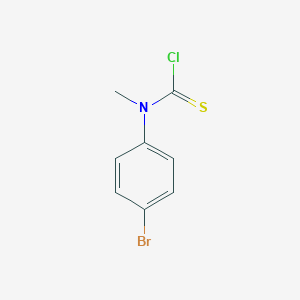
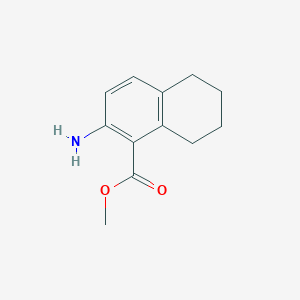
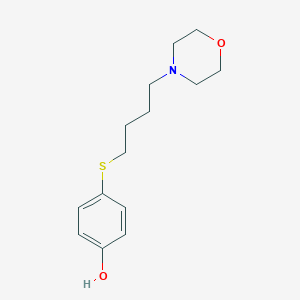
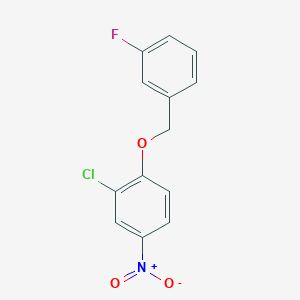
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
